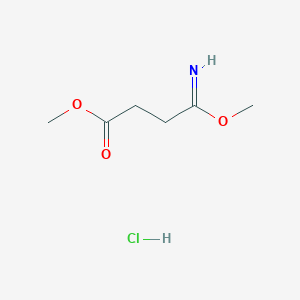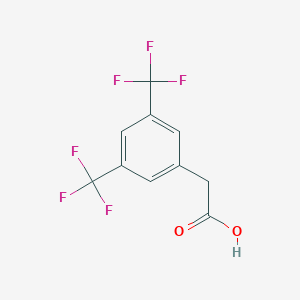
3,5-双(三氟甲基)苯乙酸
描述
3,5-Bis(trifluoromethyl)phenylacetic acid is a white to beige powder . It has been used as a building block to synthesize the pentaamine and bis-heterocyclic libraries .
Synthesis Analysis
The synthesis of 3,5-Bis(trifluoromethyl)phenylacetic acid has been achieved through various methods, including Friedel-Crafts acylation, Heck reaction, and Suzuki coupling. These methods involve the reaction of various starting materials with appropriate catalysts and reagents.Molecular Structure Analysis
The molecular structure of 3,5-Bis(trifluoromethyl)phenylacetic acid can be represented by the formula (CF3)2C6H3CH2CO2H . More details about its structure can be found in the references .Chemical Reactions Analysis
The reaction time and the amount of BPI impact on the derivatives yield were studied . More details about its chemical reactions can be found in the references .Physical And Chemical Properties Analysis
3,5-Bis(trifluoromethyl)phenylacetic acid has a molecular weight of 272.14 g/mol . It is a solid substance that is soluble in methanol .科学研究应用
制药合成中的生物催化
3,5-双(三氟甲基)苯乙酸及其衍生物在制药合成中具有重要意义。例如,(R)-3,5-双(三氟甲基)苯乙醇,是合成阿普利坦的关键手性中间体,是从3,5-双(三氟甲基)苯乙酮使用 Burkholderia cenocepacia (Yu et al., 2018) 的酶衍生而来。同样,Leifsonia xyli CCTCC M 2010241 细胞已被用于高效合成(R)-[3,5-双(三氟甲基)苯基]乙醇 (Ouyang et al., 2013)。
扩展卟啉的合成
3,5-双(三氟甲基)苯乙酸衍生物被用于合成扩展卟啉。通过与立体位阻的3,5-双(三氟甲基)苯甲醛在三氟乙酸催化下的缩合反应,可以产生扩展卟啉,这在光学和电化学测量中有应用 (Kang et al., 2008)。
化学合成中的催化
这种化合物还在催化中找到应用。例如,Bis[3,5-双(三氟甲基)苯基]二硒化物可以原位形成硒酸,用作巴耶-维利格氧化羰基化合物的催化剂 (ten Brink et al., 2001)。
聚合物科学
在聚合物科学领域,3,5-双(三氟甲基)苯乙酸衍生物被用于合成各种氟化聚酰亚胺,由于其在有机溶剂中的溶解性和良好的热稳定性,具有应用 (Yin et al., 2005); (Jeong et al., 2001)。
Lewis 酸催化
它还在形成“受挫的 Lewis 对”中起着重要作用,如三[3,5-双(三氟甲基)苯基]硼烷,可以裂解 H2 形成新颖的负离子 (Herrington et al., 2012)。
食品化学
3,5-双(三氟甲基)苯乙酸衍生物已应用于食品化学中,用于生物胺的衍生化,通过液相色谱-串联质谱(LC-MS/MS)便于其测定 (Jastrzębska 等人,2018)。
光化学
在光化学中,研究了3,5-双(二甲氨基)苄醇和由3,5-双(三氟甲基)苯乙酸衍生的酯类,以探讨它们在产生具有低能三重态的苄阳离子中的潜力 (Perrotta et al., 2011)。
合成化学
在合成化学中,3,5-双(三氟甲基)苯甲酰氯,3,5-双(三氟甲基)苯乙酸的衍生物,已被合成并表征为重要的药物中间体 (Xiao-rui, 2006)。
作用机制
Target of Action
It is known to be used as a building block in the synthesis of pentaamine and bis-heterocyclic libraries , which suggests that it may interact with a variety of biological targets.
Mode of Action
As a building block in chemical synthesis, it likely interacts with its targets through the formation of covalent bonds, leading to changes in the structure and function of the target molecules .
Action Environment
The action, efficacy, and stability of 3,5-Bis(trifluoromethyl)phenylacetic acid can be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and specific conditions within the biological system where it is applied .
安全和危害
属性
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O2/c11-9(12,13)6-1-5(3-8(17)18)2-7(4-6)10(14,15)16/h1-2,4H,3H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWSKKHEEYTXSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10234137 | |
| Record name | 3,5-Bis(trifluoromethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10234137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85068-33-3 | |
| Record name | 3,5-Bis(trifluoromethyl)phenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85068-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(trifluoromethyl)phenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085068333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Bis(trifluoromethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10234137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-bis(trifluoromethyl)phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-BIS(TRIFLUOROMETHYL)PHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW9DB76S84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

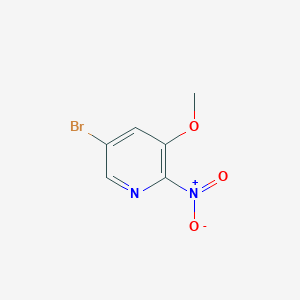

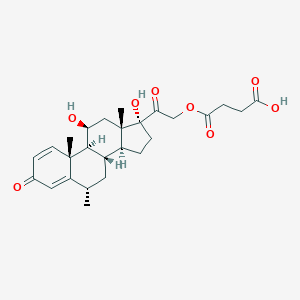
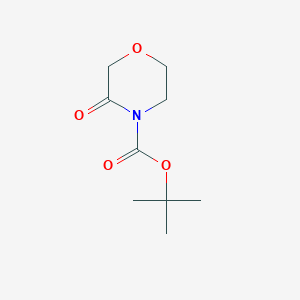
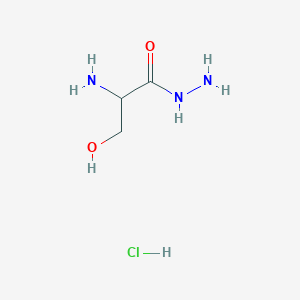
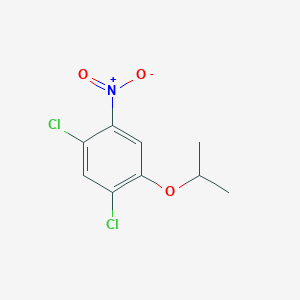
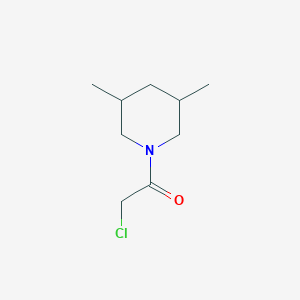
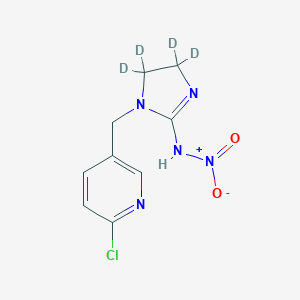
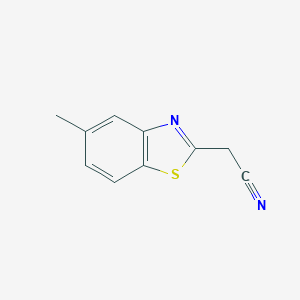
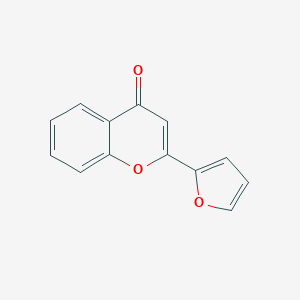

![(6Z)-6-[[[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B124514.png)

